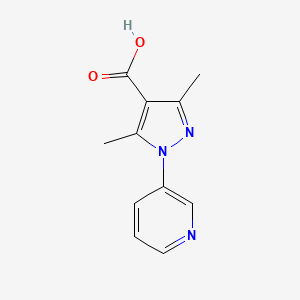

3,5-二甲基-1-(吡啶-3-基)-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

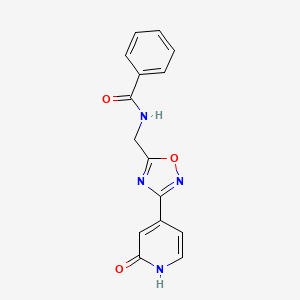

“3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a heterocyclic compound . It’s part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .

Synthesis Analysis

The synthesis of this compound involves a targeted approach, creating a number of potentially biologically active derivatives . The synthesis process involves reactions with aryl isocyanate, aryl and alkyl isothiocyanates .Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was ascertained via X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学研究应用

衍生物的功能化和合成

Yıldırım、Kandemirli 和 Demir(2005 年)探索了吡唑-3-羧酸衍生物的功能化反应,重点介绍了复杂分子的合成,并通过实验和理论研究深入了解了反应机理 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸及其酰氯与 2,3-二氨基吡啶的功能化反应的实验和理论研究。

缓蚀

Bouklah、Attayibat、Hammouti、Ramdani、Radi 和 Benkaddour(2005 年)研究了吡啶-吡唑化合物,包括 3,5-二甲基-1H-吡唑,作为盐酸溶液中钢铁的缓蚀剂的有效性。他们的研究突出了这些化合物在保护金属免受腐蚀方面的潜力,为材料科学和工程做出了贡献 吡啶-吡唑化合物作为 1 M HCl 中钢铁的缓蚀剂。

配位聚合物和金属有机框架(MOF)

赵、楚、高、黄和屈(2014 年)制备了一种新型吡唑-羧酸盐型配体,并用它合成了与镍、银和镉的配位络合物。这些配合物展示了不同的结构类型和在催化、储气和分离技术中的潜在应用 使用 HPPC 配体构建的三种过渡金属配位聚合物:晶体结构和新拓扑。

催化和有机转化

Chigorina、Bespalov 和 Dotsenko(2019 年)探索了 3,5-二甲基-1-(氰基乙酰基)-1H-吡唑与各种反应物的反应,展示了新型氰基乙酰胺衍生物的合成。这项工作说明了该化合物在合成具有潜在生物活性的杂环化合物中的用途 N-(噻吩并[2,3-b]吡啶-3-基)氰基乙酰胺的合成和环化。

作用机制

Target of Action

The primary target of the compound “3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is the bromodomain and extraterminal (BET) protein family . The BET protein family plays a crucial role in regulating gene expression, and its inhibition can lead to therapeutic benefits in various diseases.

Mode of Action

The compound “3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” acts as a potent and selective inhibitor of the BET protein family . By inhibiting these proteins, the compound can disrupt their function and alter the expression of genes that they regulate.

未来方向

属性

IUPAC Name |

3,5-dimethyl-1-pyridin-3-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQBHALODATQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CN=CC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)

![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)